molecular formula C27H26N2O B10974391 2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide

2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B10974391
M. Wt: 394.5 g/mol
InChI Key: YHMZCGPJSVDFDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods aim to reduce the environmental impact and improve the efficiency of the production process.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide is unique due to its specific structural features, such as the propylphenyl group and the quinoline carboxamide moiety. These features contribute to its distinct chemical properties and potential biological activities . Its higher lipophilicity compared to similar compounds may enhance its antibacterial activity and make it a more effective candidate for drug development .

Properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H26N2O/c1-3-9-20-14-16-21(17-15-20)19(2)28-27(30)24-18-26(22-10-5-4-6-11-22)29-25-13-8-7-12-23(24)25/h4-8,10-19H,3,9H2,1-2H3,(H,28,30)

InChI Key

YHMZCGPJSVDFDL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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